Chiral Defined (S)-Enantiomer vs. (R)-Enantiomer: Impact on Biological Target Engagement
The (S)-enantiomer is explicitly required for the synthesis of glutaminase-1 (GLS-1) inhibitors in the IPN60090 series, where the stereochemistry of the 2-fluoro-3-iodopropyl chain is critical for maintaining IC₅₀ values in the low nanomolar range. In the IPN60090 discovery program, the (S)-configurated intermediate led to the clinical candidate IPN60090 with GLS-1 IC₅₀ = 31 nM, whereas the (R)-diastereomer showed >10-fold loss in potency [1]. The (S)-enantiomer (CAS 1853166-02-5) is therefore the mandatory starting material for this chemotype.
| Evidence Dimension | GLS-1 inhibitory potency after incorporation into final inhibitor |
|---|---|
| Target Compound Data | GLS-1 IC₅₀ = 31 nM (IPN60090, derived from (S)-enantiomer) |
| Comparator Or Baseline | (R)-diastereomer-derived inhibitor: GLS-1 IC₅₀ > 310 nM |
| Quantified Difference | >10-fold improvement in potency for (S)-configured compound |
| Conditions | Recombinant human GLS-1 enzyme assay; IPN60090 synthesis pathway |
Why This Matters
Procuring the correct (S)-enantiomer is essential for achieving the potency required for clinical-stage GLS-1 inhibitors, directly impacting drug candidate progression.
- [1] Smalley, J. P. et al. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. J. Med. Chem. 2020, 63, 14845–14862. View Source
